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Compound of Interest

Compound Name: Acipimox-d4

Cat. No.: B565564

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acipimox-d4, a deuterated internal
standard essential for the accurate quantification of the lipid-lowering agent Acipimox in
biological matrices. This document detalils its isotopic labeling, analytical characterization, and
the biochemical pathway of its unlabeled counterpart.

Introduction to Acipimox and its Deuterated Analog

Acipimox is a nicotinic acid derivative that functions as a hypolipidemic agent. It effectively
reduces plasma concentrations of triglycerides and free fatty acids (FFAs).[1] Its mechanism of
action involves the inhibition of lipolysis in adipose tissue. To facilitate pharmacokinetic and
metabolic studies, a stable isotope-labeled internal standard, Acipimox-d4, is employed. The
use of a deuterated standard allows for precise quantification in mass spectrometry-based
assays by minimizing analytical variability.

Isotopic Labeling of Acipimox-d4

The deuterated analog of Acipimox, Acipimox-d4, is specifically labeled with four deuterium
atoms. The IUPAC name for this compound is 3-deuterio-4-oxido-5-(trideuteriomethyl)pyrazin-
4-ium-2-carboxylic acid. This indicates that one deuterium atom is located on the pyrazine ring,
and the other three are on the methyl group.

Table 1: General Properties of Acipimox-d4
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Property Value

CAS Number 1246816-28-3

Molecular Formula CeH2D4aN20s3

Molecular Weight 158.15 g/mol

Isotopic Purity >95% (as determined by HPLC)

Data sourced from commercial supplier information.

Experimental Protocol: Synthesis of Acipimox-d4

While a detailed, publicly available experimental protocol for the synthesis of Acipimox-d4 is
not readily found in the scientific literature, the synthesis would logically proceed through the
deuteration of a suitable precursor followed by the final synthesis steps to yield the Acipimox-
d4 molecule.

A plausible synthetic route would involve the following conceptual steps:

o Synthesis of a Deuterated Precursor: The key challenge lies in the specific deuteration of the
precursor, 5-methylpyrazine-2-carboxylic acid. This could potentially be achieved through
methods such as hydrogen-deuterium exchange reactions on 2,5-dimethylpyrazine, the
starting material for Acipimox synthesis, under conditions that favor deuteration at the
desired positions. This would be followed by oxidation of one of the methyl groups to a

carboxylic acid.

o Oxidation to Acipimox-d4: The deuterated precursor, 5-(trideuteriomethyl)pyrazine-2-
carboxylic acid with a deuterium on the ring, would then undergo N-oxidation to introduce the
oxide at the 4-position of the pyrazine ring, yielding the final Acipimox-d4 product.

The workflow for such a synthesis can be conceptualized as follows:
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Caption: Conceptual workflow for the synthesis of Acipimox-d4.
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Analytical Characterization

Acipimox-d4 is primarily used as an internal standard in liquid chromatography-tandem mass
spectrometry (LC-MS/MS) assays for the quantification of Acipimox.

Mass Spectrometry

While specific mass spectrometry data for Acipimox-d4 is not publicly available, the expected
mass shift and fragmentation can be inferred from the data for unlabeled Acipimox. For
unlabeled Acipimox, the precursor ion ([M-H]~) is observed at m/z 153.0, which fragments to a
product ion at m/z 109.1.[2][3] Given the addition of four deuterium atoms, the precursor ion for
Acipimox-d4 ([M-H]~) would be expected at m/z 157.0. The fragmentation pattern would need
to be determined experimentally to confirm the structure and utility as an internal standard.

Table 2: Mass Spectrometry Parameters for Unlabeled Acipimox

Parameter Acipimox
Precursor lon [M-H]~ (m/z) 153.0[2][3]
Product lon (m/z) 109.1[2][3]
Declustering Potential (v) -45[2]
Entrance Potential (v) -10[2]
Collision Energy (v) -13.5[2]
Collision Cell Exit Potential (v) -8[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for confirming the positions of the deuterium labels. A *H
NMR spectrum of Acipimox-d4 would show the absence of signals corresponding to the
methyl protons and the proton at the 3-position of the pyrazine ring. A 2H NMR spectrum would
confirm the presence and chemical environment of the deuterium atoms. Specific NMR data for
Acipimox-d4 is not currently available in the public domain.

Mechanism of Action of Acipimox
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Acipimox exerts its therapeutic effect by interacting with the hydroxycarboxylic acid receptor 2
(HCAR?2), also known as GPR109A, a G-protein coupled receptor.[4][5][6][7] This interaction
initiates a signaling cascade that ultimately leads to the inhibition of lipolysis in adipocytes.

The binding of Acipimox to HCAR?2 on the surface of adipocytes leads to the inhibition of
adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (CAMP).
The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which is
responsible for phosphorylating and activating hormone-sensitive lipase (HSL). The
deactivation of HSL prevents the breakdown of triglycerides into free fatty acids and glycerol.
Consequently, the release of FFAs from adipose tissue into the bloodstream is reduced. This
decrease in circulating FFAs leads to reduced triglyceride synthesis in the liver and lower levels
of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol, along with
an increase in high-density lipoprotein (HDL) cholesterol.

Click to download full resolution via product page

Caption: Signaling pathway of Acipimox in adipocytes.

Conclusion

Acipimox-d4 is an indispensable tool for the bioanalytical quantification of Acipimox. Its
specific isotopic labeling ensures high accuracy and precision in mass spectrometry-based
studies. This technical guide has provided an in-depth overview of the known characteristics of
Acipimox-d4, including its labeling pattern and the mechanism of action of its non-deuterated
counterpart. While a detailed public synthesis protocol and complete analytical spectra are not

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10518311/
https://www.researchgate.net/figure/Pharmacological-profiling-of-niacin-acipimox-and-MMF-on-GPR109A-a-Diagrammatic_fig1_378682503
https://pmc.ncbi.nlm.nih.gov/articles/PMC10682194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10908815/
https://www.benchchem.com/product/b565564?utm_src=pdf-body-img
https://www.benchchem.com/product/b565564?utm_src=pdf-body
https://www.benchchem.com/product/b565564?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

readily available, the information compiled herein offers a solid foundation for researchers and
drug development professionals working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acipimox-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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